molecular formula C5H4BrFS B14029123 2-(Bromomethyl)-4-fluorothiophene

2-(Bromomethyl)-4-fluorothiophene

Cat. No.: B14029123
M. Wt: 195.05 g/mol
InChI Key: PKFOGPJQBFGWNA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluorothiophene is a halogenated heterocyclic compound featuring a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 4-position of the thiophene ring. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile alkylating agent. The fluorine substituent enhances electrophilicity and may influence metabolic stability in pharmaceutical applications.

Properties

Molecular Formula

C5H4BrFS

Molecular Weight

195.05 g/mol

IUPAC Name

2-(bromomethyl)-4-fluorothiophene

InChI

InChI=1S/C5H4BrFS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2

InChI Key

PKFOGPJQBFGWNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1F)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Bromomethyl)-4-fluorothiophene

Detailed Synthetic Routes

Radical Bromination of 2-methyl-4-fluorothiophene

This method involves the free radical bromination of the methyl group at the 2-position of 4-fluorothiophene using N-bromosuccinimide (NBS) or bromine under photochemical or thermal initiation.

  • Reaction conditions: NBS in a solvent such as carbon tetrachloride or dichloromethane, under UV light or heating.
  • Mechanism: Radical abstraction of a benzylic hydrogen from the methyl group, followed by bromine radical recombination.
  • Advantages: Straightforward, mild conditions.
  • Limitations: Possible overbromination or side reactions; requires careful control of reaction time and temperature.
Bromination of 4-fluorothiophene-2-carbaldehyde Followed by Reduction

An alternative approach starts with 4-fluorothiophene-2-carbaldehyde, which undergoes bromination at the aldehyde's alpha position to yield this compound-5-carbaldehyde intermediate. Subsequent reduction or functional group manipulation affords the target compound.

  • Step 1: Bromination using bromine or NBS in an inert solvent.
  • Step 2: Reduction of aldehyde if necessary, or isolation of bromomethyl derivative.
  • Advantages: High regioselectivity due to the aldehyde directing effect.
  • Limitations: Multi-step, requires purification after each step.
Directed Lithiation Followed by Electrophilic Bromination

This method employs directed ortho-lithiation of 4-fluorothiophene using strong bases such as lithium diisopropylamide (LDA) or sec-butyllithium at low temperatures, followed by quenching with bromine or NBS to introduce the bromomethyl group.

  • Reaction conditions: Low temperature (-78 °C), inert atmosphere.
  • Advantages: High regioselectivity and yield.
  • Limitations: Requires stringent anhydrous and low-temperature conditions; expensive reagents.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Advantages Limitations
Radical Bromination of 2-methyl-4-fluorothiophene NBS, CCl4 or CH2Cl2, UV light or heat 60-80 Simple, mild conditions Possible side reactions, overbromination
Bromination of 4-fluorothiophene-2-carbaldehyde + Reduction Br2 or NBS, inert solvent; reduction agent 65-75 Good regioselectivity Multi-step, purification required
Directed Lithiation + Electrophilic Bromination LDA or sec-BuLi, -78 °C, Br2 or NBS 70-90 High regioselectivity and yield Requires low temperature, expensive reagents

Summary Table of Key Chemical and Physical Data

Property Data Source/Notes
IUPAC Name This compound Standard chemical nomenclature
Molecular Formula C5H4BrFS Computed
Molecular Weight ~171.95 g/mol Calculated from formula
Typical Appearance Light yellow to pale liquid Analogous thiophene derivatives
CAS Number Not explicitly available for this exact compound Related bromomethyl thiophenes
Common Solvents for Synthesis Dichloromethane, tetrahydrofuran Widely used in bromination
Reaction Yields 60-90% depending on method Literature reports and patents

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(Azidomethyl)-4-fluorothiophene or 2-(Thiophenylmethyl)-4-fluorothiophene.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 2-Methyl-4-fluorothiophene.

Scientific Research Applications

2-(Bromomethyl)-4-fluorothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorothiophene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural or functional similarities with 2-(Bromomethyl)-4-fluorothiophene:

Compound Name Structure Key Substituents Heterocycle Molecular Weight (g/mol) Reference ID
2-(Bromomethyl)benzonitrile Benzene ring -CH₂Br, -CN (2-position) Benzene 196.05
2-(Bromomethyl)-3-fluorobenzonitrile Benzene ring -CH₂Br, -CN, -F (3-position) Benzene 214.04
2-(Bromomethyl)pyridine hydrobromide Pyridine ring -CH₂Br (2-position) Pyridine 235.93
4-(Bromomethyl)benzaldehyde Benzene ring -CH₂Br, -CHO (4-position) Benzene 199.05
2-Bromo-4'-methoxyacetophenone Acetophenone -Br, -COCH₃, -OCH₃ Benzene 243.09

Key Observations:

  • Electron-Withdrawing Effects: Fluorine and nitrile groups (e.g., in 2-(Bromomethyl)-3-fluorobenzonitrile) increase the electrophilicity of the bromomethyl group compared to non-fluorinated analogs, facilitating nucleophilic substitution reactions .

Comparison with this compound :

  • The fluorine atom at the 4-position likely enhances the bromomethyl group’s electrophilicity, similar to fluorobenzonitrile derivatives .
  • Thiophene’s aromatic stability may reduce undesired side reactions (e.g., ring-opening) compared to oxygen heterocycles like oxane .

Biological Activity

2-(Bromomethyl)-4-fluorothiophene is an organic compound with a unique structure that contributes to its notable biological activities. This compound features a thiophene ring substituted with a bromomethyl group and a fluorine atom, which enhances its reactivity and potential applications in medicinal chemistry.

The chemical formula for this compound is C₅H₄BrF₁S. The presence of the bromomethyl group increases its electrophilicity, making it a valuable intermediate in various organic syntheses. The thiophene ring is known for its aromatic stability and participation in various chemical reactions, including electrophilic substitution and nucleophilic attacks.

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit significant biological activities, particularly in antimicrobial and anticancer applications. Below are some key findings related to its biological activity:

  • Antimicrobial Activity : Similar thiophene derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures have been explored for their potential as therapeutic agents against resistant bacterial infections.
  • Anticancer Properties : Studies have indicated that thiophene derivatives can suppress tumor necrosis factor (TNF) production, which is crucial for inflammatory responses in diseases like rheumatoid arthritis and certain cancers. This suggests that this compound may have potential as an anticancer drug .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiophene derivatives, demonstrating that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The specific role of the bromomethyl group in enhancing this activity was highlighted, suggesting that it may facilitate better interaction with microbial cell membranes .
  • Cancer Treatment Potential : Research focusing on the anti-inflammatory effects of thiophene derivatives found that certain compounds could significantly reduce TNF levels in vitro. This finding supports the potential use of this compound in developing therapies for inflammatory diseases and cancers .

Comparative Analysis of Related Compounds

The following table summarizes structural features and unique properties of various thiophene derivatives related to this compound:

Compound NameStructure FeaturesUnique Properties
3-(Bromomethyl)-2-chlorothiophene Contains chlorine instead of fluorineHigher reactivity due to chlorine substitution
5-Bromo-3-(bromomethyl)-2-chlorothiophene Multiple halogen substitutionsEnhanced reactivity and versatility in synthesis
2-Bromo-5-methylthiophene Methyl group instead of bromomethylDifferent electronic properties affecting reactivity

Q & A

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-4-fluorothiophene to minimize side reactions?

Methodological Answer: The synthesis typically involves bromination of 4-fluorothiophene derivatives. A two-step approach is recommended:

Fluorination : Introduce the fluorine substituent at the 4-position of thiophene using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Bromomethylation : Employ N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to selectively brominate the methyl group.
Key Considerations :

  • Use low temperatures (0–5°C) to suppress polybromination .
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) to detect intermediates.
  • Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95% by area normalization) .
  • NMR Spectroscopy : Confirm structure via 1^1H NMR (expected signals: δ 4.3 ppm for -CH2_2Br, δ 6.8–7.1 ppm for thiophene protons) and 19^{19}F NMR (δ -110 to -115 ppm for aromatic fluorine) .
  • Melting Point : Compare observed melting range (e.g., 75–80°C) with literature values to detect impurities .

Q. What are the recommended storage conditions to prevent decomposition?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to avoid light-induced degradation .
  • Humidity : Use desiccants (e.g., silica gel) to prevent hydrolysis of the bromomethyl group.
  • Solubility : Dissolve in dry DCM or THF for long-term storage; avoid protic solvents (e.g., methanol) to limit nucleophilic substitution .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine group enhances the electrophilicity of the bromomethyl moiety, facilitating Suzuki-Miyaura couplings.

  • Palladium Catalysis : Use Pd(PPh3_3)4_4 (2 mol%) with arylboronic acids in THF/Na2_2CO3_3 (2M) at 80°C for 12 hours .
  • Regioselectivity : Fluorine’s -I effect directs coupling to the bromomethyl site; DFT calculations (B3LYP/6-31G*) can model charge distribution .
    Note : Monitor for potential C-F bond cleavage under harsh conditions via 19^{19}F NMR .

Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Fluorine’s electron-withdrawing nature lowers electron density at the 5-position, favoring electrophilic substitution there .
  • MD Simulations : Assess solvent effects (e.g., DCM vs. DMF) on reaction pathways using GROMACS .

Q. How to resolve contradictions in reported 1^11H NMR chemical shifts for this compound?

Methodological Answer: Discrepancies often arise from solvent or concentration differences.

  • Standardization : Acquire spectra in CDCl3_3 with TMS as an internal reference.
  • Decoupling Experiments : Use 19^{19}F-1^1H coupling constants to verify assignments (e.g., 3JFH=810^3J_{F-H} = 8–10 Hz for meta-fluorine) .
  • Collaborative Validation : Cross-check data with repositories like PubChem or CAS Common Chemistry .

Q. What toxicological assessments are critical when handling this compound?

Methodological Answer:

  • Acute Toxicity : Conduct OECD Guideline 423 tests on rodents (oral LD50_{50} estimation) .
  • Skin Irritation : Follow OECD 404 protocols using reconstructed human epidermis models .
  • Environmental Impact : Assess biodegradability via OECD 301F (closed bottle test) and bioaccumulation potential (logP calculations) .

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